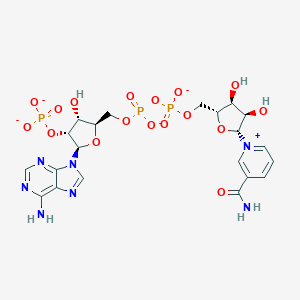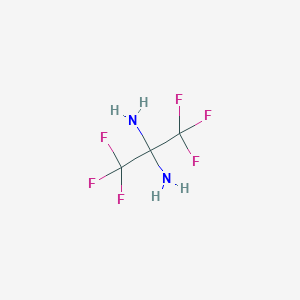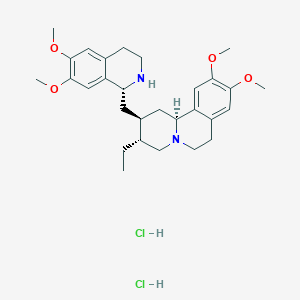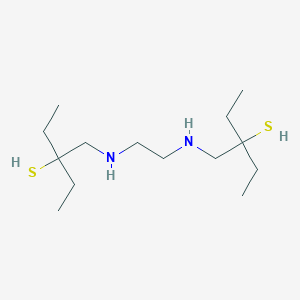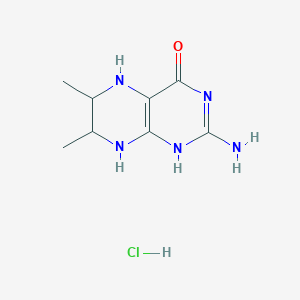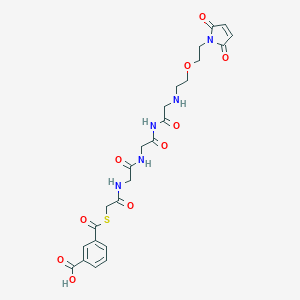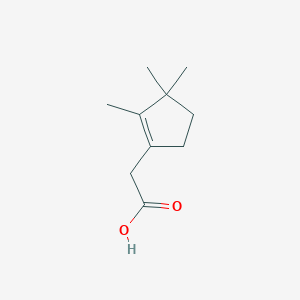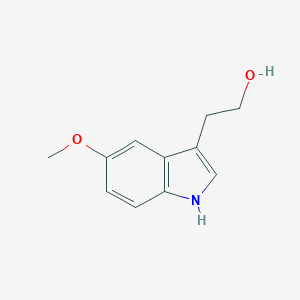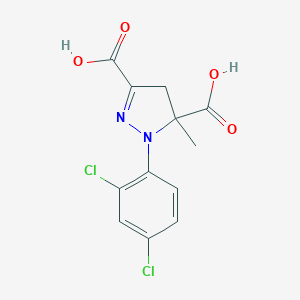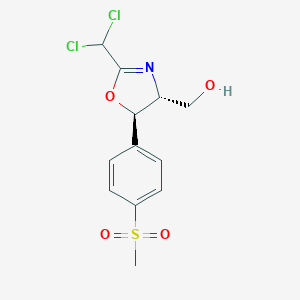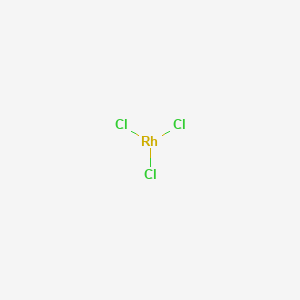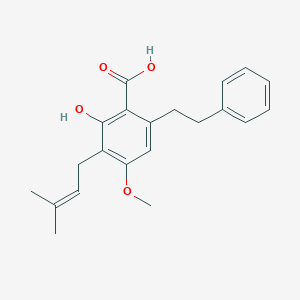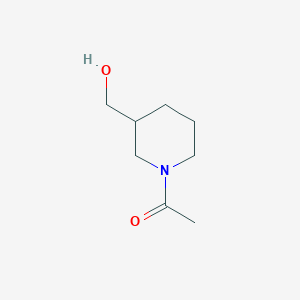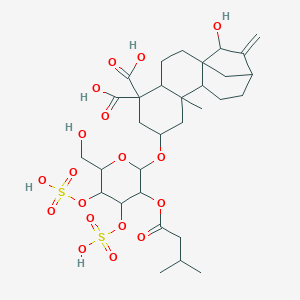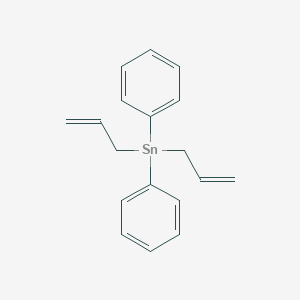
Diallyldiphenylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diallyldiphenylstannane (DADS) is an organotin compound that has gained significant attention in scientific research due to its potential therapeutic benefits. DADS has been found to possess various biological properties, including antioxidant, anti-inflammatory, and anticancer activities.
作用機序
The mechanism of action of Diallyldiphenylstannane is not fully understood. However, it has been suggested that Diallyldiphenylstannane exerts its biological effects by modulating various signaling pathways. Diallyldiphenylstannane has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. Diallyldiphenylstannane has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Diallyldiphenylstannane has been found to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Diallyldiphenylstannane has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Moreover, Diallyldiphenylstannane has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
実験室実験の利点と制限
Diallyldiphenylstannane has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. Moreover, Diallyldiphenylstannane has been found to possess various biological properties, making it a versatile compound for studying different biological processes. However, Diallyldiphenylstannane has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in some experiments. Moreover, Diallyldiphenylstannane has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on Diallyldiphenylstannane. Firstly, more studies are needed to elucidate the mechanism of action of Diallyldiphenylstannane. Secondly, more studies are needed to determine the optimal dosage and administration route of Diallyldiphenylstannane for different therapeutic applications. Thirdly, more studies are needed to investigate the potential side effects of Diallyldiphenylstannane. Finally, more studies are needed to explore the potential use of Diallyldiphenylstannane in combination with other compounds for enhanced therapeutic effects.
Conclusion:
Diallyldiphenylstannane (Diallyldiphenylstannane) is an organotin compound that possesses various biological properties, including antioxidant, anti-inflammatory, and anticancer activities. Diallyldiphenylstannane has potential therapeutic benefits and has been extensively studied for its biological effects. Further research is needed to fully understand the mechanism of action of Diallyldiphenylstannane and to determine its optimal therapeutic applications.
合成法
Diallyldiphenylstannane can be synthesized by the reaction of diphenyltin dichloride with allyl chloride in the presence of sodium metal. The reaction produces Diallyldiphenylstannane as a white crystalline solid with a melting point of 129-131°C.
科学的研究の応用
Diallyldiphenylstannane has been extensively studied for its potential therapeutic benefits. It has been found to possess antioxidant properties that can protect cells from oxidative stress. Diallyldiphenylstannane has also been shown to possess anti-inflammatory properties that can reduce inflammation in various tissues. Moreover, Diallyldiphenylstannane has been found to have anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation.
特性
IUPAC Name |
diphenyl-bis(prop-2-enyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2C3H5.Sn/c2*1-2-4-6-5-3-1;2*1-3-2;/h2*1-5H;2*3H,1-2H2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQVGSKYJHCXRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Sn](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330133 |
Source


|
| Record name | Diallyldiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10074-32-5 |
Source


|
| Record name | Diallyldiphenylstannane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diallyldiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

